Thymopoietin III - 79103-34-7

Thymopoietin III

Catalog Number: EVT-454271
CAS Number: 79103-34-7
Molecular Formula: C255H416N66O77
Molecular Weight: 5638 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thymopoietin III is synthesized in the thymus gland and is part of a family of polypeptides that includes various isoforms, with Thymopoietin I and II being notable relatives. The primary function of these polypeptides is to influence immune cell behavior, particularly T lymphocytes, by promoting their maturation and differentiation . The molecular weight of Thymopoietin III is approximately 5,562 daltons, and it consists of a chain of 49 amino acids .

Synthesis Analysis

Thymopoietin III can be synthesized using several methods, with solid-phase peptide synthesis being one of the most common techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble support.

Key Parameters in Synthesis

  1. Solid-Phase Peptide Synthesis: The Merrifield technique is often employed, where protected amino acids are sequentially added to form the desired peptide. This method allows for high purity and yield .
  2. Purification Techniques: Following synthesis, high-performance liquid chromatography (HPLC) is typically used to purify the synthesized peptides, ensuring that they meet required purity standards (often above 95%) .
  3. Characterization: The synthesized peptides are characterized through methods such as Edman degradation and mass spectrometry to confirm their sequence and molecular weight .
Molecular Structure Analysis

The molecular structure of Thymopoietin III reflects its function as a signaling molecule in the immune system. The polypeptide consists of a linear sequence of amino acids that folds into a specific three-dimensional conformation essential for its biological activity.

Structural Characteristics

  • Amino Acid Composition: The specific sequence of amino acids determines the peptide's folding and ultimately its interaction with receptors on target cells.
  • Secondary Structure: Thymopoietin III likely contains regions of alpha helices or beta sheets, which are common in peptide hormones that require specific spatial arrangements for receptor binding.
  • Active Sites: Key residues within the structure are critical for its activity; studies suggest that certain amino acids are involved in T cell differentiation processes .
Chemical Reactions Analysis

Thymopoietin III participates in various biochemical reactions primarily related to immune modulation:

Key Reactions

  1. Receptor Binding: Thymopoietin III binds to specific receptors on T lymphocytes, triggering intracellular signaling cascades that promote cell differentiation.
  2. Signal Transduction: Upon receptor engagement, downstream signaling pathways are activated, leading to changes in gene expression that facilitate T cell maturation .
  3. Immunological Effects: The compound has been shown to selectively induce T cell differentiation without affecting other immune cell types, such as B lymphocytes .
Mechanism of Action

The mechanism by which Thymopoietin III exerts its effects involves several key processes:

Detailed Mechanism

  • Receptor Interaction: Thymopoietin III binds to receptors on T cells, initiating a conformational change that activates intracellular signaling pathways.
  • Activation of Transcription Factors: This binding leads to the activation of transcription factors that promote the expression of genes necessary for T cell differentiation.
  • Selective Differentiation: Unlike other immune-modulating substances, Thymopoietin III specifically directs T cell lineage commitment while inhibiting pathways that would lead to B cell differentiation .
Physical and Chemical Properties Analysis

Thymopoietin III exhibits several notable physical and chemical properties:

Applications

Thymopoietin III has significant implications in both research and clinical settings:

Scientific Applications

  1. Immunotherapy: Due to its role in T cell activation, it is being explored as a potential therapeutic agent in immunotherapy for cancer and autoimmune diseases.
  2. Vaccine Development: Its ability to modulate immune responses makes it a candidate for enhancing vaccine efficacy by promoting robust T cell responses.
  3. Research Tool: In laboratory settings, it serves as a valuable tool for studying T cell biology and immune system dynamics .
Molecular Biology and Gene Expression of Thymopoietin III

Genomic Organization and Alternative Splicing Mechanisms

The TMPO gene resides at chromosome 12q23.1 in humans, spanning ~35 kb of genomic DNA and comprising 11 exons [3]. Alternative splicing of these exons generates six known protein isoforms (α, β, γ, δ, ε, ζ). Thymopoietin III (γ-isoform) is a 39 kDa protein encoded by a transcript utilizing exons 1–6 and a unique 3' terminal exon, resulting in a distinct C-terminal domain compared to isoforms α (75 kDa) and β (51 kDa) [5] [9].

Table 1: Human Thymopoietin Isoforms

IsoformMolecular WeightExon CompositionStructural Domains
α (I)75 kDaExons 1-8N-terminal domain, LEM domain
β (II)51 kDaExons 1-6 + alt 7-8N-terminal, LEM, transmembrane
γ (III)39 kDaExons 1-6 + alt 7N-terminal, LEM
δVariableExons 1-5 + altTruncated C-terminal

Key splicing events involve:

  • Exon Skipping: The γ-isoform lacks exons 7–8 present in the α-isoform [5] [9].
  • Alternative 3' Acceptor Sites: Unique splice sites introduce premature stop codons, yielding the shorter γ-protein [3].
  • Regulatory Motifs: Exonic splicing enhancers (ESEs) and silencers (ESSs) flanking exons 6–7 dictate isoform-specific splicing patterns [1].

All major isoforms (α, β, γ) retain the conserved N-terminal domain and the LEM domain (Lap2-Emerin-Man1), which mediates chromatin interactions [2] [3]. Crucially, the γ-isoform lacks transmembrane domains present in β, confining it primarily to the nucleoplasm [2] [3].

Transcriptional Regulation in Thymic and Non-Thymic Tissues

TMPO expression exhibits tissue-specific dynamics:

  • Thymus: Highest expression in medullary thymic epithelial cells (mTECs), driven by:
  • AIRE (Autoimmune Regulator): Directly binds the TMPO promoter, inducing promiscuous gene expression essential for self-tolerance [8].
  • IGF2 (Insulin-like Growth Factor 2): Promotes neonatal thymic expansion and stromal differentiation, indirectly enhancing TMPO transcription [6].
  • Non-Thymic Tissues: Constitutively expressed at lower levels, but dysregulated in pathologies:
  • E2F Transcription Factors: HPV-associated cervical cancer exhibits E2F-mediated TMPO upregulation due to Rb pathway disruption [1] [4].
  • p53-Dependent Activation: Genotoxic stress induces p53 binding to TMPO enhancers, notably elevating γ-isoform expression in transformed cells [1] [4].

Table 2: Transcriptional Regulators of TMPO

RegulatorTissue ContextEffect on TMPOMechanism
AIREThymic epithelium↑ ExpressionChromatin remodeling at promoter
E2F1-3Cervical cancer↑↑ Isoforms α,β,γRb phosphorylation release
p53DNA-damaged cells↑ γ-isoformDirect enhancer binding
IGF2Neonatal thymus↑ Stromal expressionFibroblast-derived signaling

Notably, in cervical cancer, TMPO γ-isoform overexpression correlates strongly with high-risk HPV infection, demonstrating 74% overexpression in malignant cells versus negligible staining in normal cervix [1] [4].

Evolutionary Conservation of Thymopoietin Isoforms (α, β, γ)

The TMPO gene displays remarkable evolutionary conservation across vertebrates:

  • Domain Architecture: The LEM domain (residues 111–139) is 98% identical between humans and mice, underscoring its functional non-redundancy in nuclear envelope assembly [3] [10].
  • Isoform-Specific Conservation:
  • γ-Isoform: Maintains 90% amino acid identity between human and rodent orthologs, suggesting conserved roles in chromatin tethering [3] [5].
  • α/β-Isoforms: Show lower conservation (75–80%), potentially reflecting adaptation to tissue-specific niches [2].
  • Cross-Species Expression:
  • Bovine thymopoietin III shares identical N-terminal residues (1–49) with human isoforms, indicating ancient conservation of the core bioactive region [5] [9].
  • Teleost fish express a single TMPO precursor gene, suggesting isoform diversification coincided with terrestrial vertebrate evolution [10].

Table 3: Evolutionary Conservation of TMPO Isoforms

IsoformHuman vs. Mouse IdentityKey Conserved MotifsEarliest Phylogenetic Appearance
α78%LEM, Lamin-B1 bindingAmphibians
β82%LEM, Transmembrane anchorMammals
γ90%LEM, Chromatin associationTeleost fish

Functional studies indicate that the γ-isoform’s role in cell cycle regulation is evolutionarily conserved. Depletion experiments in glioblastoma cells demonstrate that γ-isoform loss induces G1/S arrest and apoptosis, mirroring phenotypes observed in murine thymocytes [3] [8]. This underscores its non-redundant functions beyond canonical thymic activities.

Concluding Remarks

Thymopoietin III (γ-isoform) exemplifies how alternative splicing generates functional diversity within a single gene locus. Its conserved molecular architecture, tissue-specific regulation by AIRE/E2F/p53, and dysregulation in cancers highlight its dual roles in physiological immunity and pathological transformation. Future studies should clarify isoform-specific interactomes and exploit evolutionary constraints to develop γ-isoform-targeted diagnostics for neoplasms.

Properties

CAS Number

79103-34-7

Product Name

Thymopoietin III

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C255H416N66O77

Molecular Weight

5638 g/mol

InChI

InChI=1S/C255H416N66O77/c1-122(2)101-165(225(369)282-150(56-39-44-92-257)213(357)293-164(253(397)398)62-50-98-272-255(267)268)294-207(351)138(31)277-248(392)203(139(32)324)317-235(379)171(107-128(13)14)301-232(376)176(113-145-117-269-121-274-145)304-219(363)157(74-83-186(262)330)288-227(371)167(103-124(5)6)300-231(375)174(111-143-65-69-146(327)70-66-143)303-229(373)169(105-126(9)10)297-222(366)162(80-89-195(344)345)292-244(388)199(132(21)22)314-237(381)175(112-144-67-71-147(328)72-68-144)307-246(390)200(133(23)24)312-224(368)163(81-90-196(346)347)287-210(354)149(55-38-43-91-256)279-212(356)154(61-49-97-271-254(265)266)281-217(361)156(73-82-185(261)329)285-216(360)155(75-84-190(334)335)278-189(333)118-273-206(350)136(29)275-241(385)183-63-51-99-320(183)251(395)179(109-130(17)18)309-250(394)205(141(34)326)319-247(391)202(135(27)28)315-238(382)178(115-188(264)332)305-233(377)177(114-187(263)331)295-208(352)137(30)276-243(387)198(131(19)20)313-234(378)170(106-127(11)12)298-220(364)160(78-87-193(340)341)290-239(383)181(119-322)310-215(359)152(58-41-46-94-259)283-226(370)166(102-123(3)4)296-214(358)151(57-40-45-93-258)280-218(362)158(76-85-191(336)337)286-211(355)153(59-42-47-95-260)291-249(393)204(140(33)325)318-236(380)172(108-129(15)16)306-245(389)201(134(25)26)316-240(384)182(120-323)311-242(386)184-64-52-100-321(184)252(396)180(116-197(348)349)308-223(367)161(79-88-194(342)343)289-228(372)168(104-125(7)8)299-230(374)173(110-142-53-36-35-37-54-142)302-221(365)159(77-86-192(338)339)284-209(353)148-60-48-96-270-148/h35-37,53-54,65-72,117,121-141,148-184,198-205,270,322-328H,38-52,55-64,73-116,118-120,256-260H2,1-34H3,(H2,261,329)(H2,262,330)(H2,263,331)(H2,264,332)(H,269,274)(H,273,350)(H,275,385)(H,276,387)(H,277,392)(H,278,333)(H,279,356)(H,280,362)(H,281,361)(H,282,369)(H,283,370)(H,284,353)(H,285,360)(H,286,355)(H,287,354)(H,288,371)(H,289,372)(H,290,383)(H,291,393)(H,292,388)(H,293,357)(H,294,351)(H,295,352)(H,296,358)(H,297,366)(H,298,364)(H,299,374)(H,300,375)(H,301,376)(H,302,365)(H,303,373)(H,304,363)(H,305,377)(H,306,389)(H,307,390)(H,308,367)(H,309,394)(H,310,359)(H,311,386)(H,312,368)(H,313,378)(H,314,381)(H,315,382)(H,316,384)(H,317,379)(H,318,380)(H,319,391)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,397,398)(H4,265,266,271)(H4,267,268,272)/t136-,137-,138-,139+,140+,141+,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,198-,199-,200-,201-,202-,203-,204-,205-/m0/s1

InChI Key

ABNUIHVJBBDMOA-VSTQVDAASA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7

Synonyms

splenin
thymopoietin III
thysplenin

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]7CCCN7)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.